Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 212.25 g/mol. This compound belongs to the category of carbamates and features a tert-butyl group that enhances its lipophilicity, potentially increasing its biological activity. The structure includes a pyrazole ring, specifically substituted at the 5-position with an amino group and a methyl carbamate moiety, which may confer unique pharmacological properties useful in medicinal chemistry and drug development .
The reactivity of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is primarily influenced by the stability of the carbamate functional group. Typical reactions include:
Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate exhibits potential biological activities that make it a candidate for drug development. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties, although specific studies on this compound are still required to elucidate its mechanisms of action .
The synthesis of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate typically involves several steps:
This compound has potential applications in various fields:
Interaction studies focus on understanding how tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate interacts with biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be utilized to assess binding affinities and selectivity towards various enzymes or receptors. Evaluating its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is crucial for determining its therapeutic potential .
Several compounds share structural similarities with tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | 1029413-55-5 | 0.67 |
| Tert-butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | 0.69 |
| Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 1029413-53-3 | 0.70 |
| Tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | 0.68 |
| Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine | 1196154-25-2 | 0.69 |
The uniqueness of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate lies in its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl group, which may contribute to distinct biological activities compared to these similar compounds.
The compound belongs to the pyrazole family, a class of heterocyclic aromatic organic molecules featuring a five-membered ring with two adjacent nitrogen atoms. Its systematic IUPAC name, tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, reflects three key substituents:
The Boc group serves as a protective moiety for amines, enabling selective reactivity in subsequent synthetic steps. X-ray crystallography confirms the planar geometry of the pyrazole ring, with bond lengths consistent with aromatic delocalization (C–N: ~1.33 Å).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₄O₂ |
| Molecular Weight | 212.25 g/mol |
| Melting Point | 86–90 °C |
| Storage Conditions | Ambient temperature |
| HPLC Purity | ≥97.5% |
| Spectral Data (IR, NMR) | Conforms to expected structure |
Pyrazole chemistry traces its origins to 19th-century discoveries by Ludwig Knorr and Hans von Pechmann, who pioneered synthetic routes using acetylene and diazomethane. The introduction of Boc-protecting groups in the mid-20th century revolutionized amine protection strategies, with di-tert-butyl dicarbonate (Boc anhydride) emerging as a cornerstone reagent. The specific application of Boc groups to pyrazole derivatives, such as tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, gained prominence in the 2000s with advances in green chemistry and combinatorial drug synthesis.
The Boc group’s stability under basic and nucleophilic conditions makes this compound indispensable for: